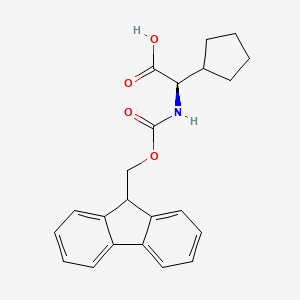

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid

Description

“(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid” (CAS: 136555-16-3) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative with a cyclopentyl substituent at the α-carbon. Its molecular formula is C₂₂H₂₃NO₄, and it has a molecular weight of 365.42 g/mol . The compound is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and ease of removal under mild acidic conditions. It is typically stored at 2–8°C in a dry, sealed environment to prevent degradation . Key safety data include hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name |

(2R)-2-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)20(14-7-1-2-8-14)23-22(26)27-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,14,19-20H,1-2,7-8,13H2,(H,23,26)(H,24,25)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWHUIQSEKGLAQ-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673976 | |

| Record name | (2R)-Cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136555-16-3 | |

| Record name | (2R)-Cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The Fmoc group in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid is a base-labile protecting group used in organic synthesis. It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.

Cellular Effects

It is known that the Fmoc group, a key component of this compound, has been used extensively in peptide synthesis. This suggests that the compound could potentially interact with various cellular processes related to protein synthesis and modification.

Molecular Mechanism

The molecular mechanism of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid primarily involves its role as a protecting group for amines in peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is then rapidly removed by base. This process allows for the controlled synthesis of peptides, with the Fmoc group protecting the amine from unwanted reactions during the synthesis process.

Temporal Effects in Laboratory Settings

The temporal effects of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid in laboratory settings are largely dependent on its role in peptide synthesis. The Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF). This rapid removal allows for efficient peptide synthesis in laboratory settings.

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid, commonly referred to as Fmoc-2-cyclopentyl-L-glycine, is a compound of significant interest in medicinal chemistry and drug design. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₂₂H₂₃NO₄

- Molecular Weight : 379.46 g/mol

- CAS Number : 220497-61-0

- Appearance : White powder

- Purity : Typically ≥95%

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.

The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis. Its cyclopentyl side chain contributes to the conformational rigidity of peptides, potentially enhancing their binding affinity to biological targets.

Potential Mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.

- Receptor Modulation : The structural characteristics allow it to interact with various receptors, potentially modulating their activity.

Anticancer Properties

Recent research has indicated that compounds similar to this compound exhibit anticancer properties through:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth in xenograft models.

A study demonstrated that a related compound effectively reduced the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase, suggesting its potential as a therapeutic agent against certain cancers .

Neuroprotective Effects

Research has also explored the neuroprotective capabilities of this compound. It was shown to reduce oxidative stress markers in neuronal cell cultures, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

- Breast Cancer Model :

- Neuroprotection Research :

Summary of Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The compound’s structure features a cyclopentyl group at the α-carbon, distinguishing it from analogous Fmoc-protected amino acids. Below is a comparison with structurally related compounds:

Physicochemical Properties

- Steric Effects : The cyclopentyl group’s bulkiness may slow coupling kinetics in SPPS compared to smaller substituents (e.g., methyl) but enhances resistance to racemization .

- Price : The compound is listed at $666.00 (98% purity), though bulk pricing may vary . In contrast, structurally simpler analogs like Fmoc-L-Dap(NBTD)-OH (C₂₄H₁₉N₅O₆S, 505.51 g/mol) are priced lower due to standardized synthesis routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.